3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile
Description
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a methoxy group at the 4-position and a 2-chloropyridin-4-yl moiety at the 3-position. Its molecular formula is C₁₃H₉ClN₂O (M.W. 244.68).
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-4-methoxybenzonitrile |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3 |
InChI Key |
KFRRSRIIZVJDSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, 2-chloropyridine, is halogenated to form 2-chloropyridin-4-yl.
Coupling Reaction: The 2-chloropyridin-4-yl is then coupled with 4-methoxybenzonitrile using a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
In industrial settings, the Suzuki–Miyaura coupling reaction is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the production of large quantities of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile with high purity and yield .
Chemical Reactions Analysis
Nucleophilic Additions at the Nitrile Group
The nitrile moiety undergoes nucleophilic addition under controlled conditions:
Hydrolysis to Carboxylic Acid/Amide
-
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (via -COOH) or primary amide (via -CONH₂).
-
Example conditions: Prolonged reflux with H₂SO₄/H₂O (acidic) or NaOH/H₂O₂ (basic).
Grignard/Alkyllithium Additions
-
Organometallic reagents (e.g., RMgX, RLi) add to the nitrile, forming imines that hydrolyze to ketones:
No direct experimental data exists for this compound, but analogous benzonitrile reactions confirm feasibility .
Coupling Reactions at the Chloropyridine Ring
The 2-chloropyridin-4-yl group participates in cross-couplings due to the C–Cl bond’s susceptibility to metal catalysis:
Suzuki-Miyaura Coupling
-
Palladium-catalyzed coupling with boronic acids replaces chlorine with aryl/alkyl groups:
Buchwald-Hartwig Amination
-
Substitutes chlorine with amines using Pd/Xantphos catalysts:
Yields depend on amine nucleophilicity and steric hindrance .
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the benzene ring toward EAS, though steric hindrance from the pyridine may limit reactivity:
Nitration
-
Nitration occurs at the ortho/para positions relative to the methoxy group:
-
Conditions: HNO₃/H₂SO₄, 0–50°C.
-
Product: Nitro-substituted derivatives for further reduction to amines.
-
Halogenation
-
Bromination or chlorination feasible with Lewis acids (e.g., FeBr₃):
Functional Group Interconversion
Methoxy Group Demethylation
-
BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl:
Pyridine Ring Functionalization
-
The electron-deficient pyridine can undergo:
-
Oxidation : Forms N-oxide derivatives with mCPBA.
-
Reduction : Hydrogenation (H₂/Pd-C) saturates the pyridine to piperidine.
-
Coordination Chemistry
The nitrile and pyridine nitrogen serve as ligands in metal complexes:
-
Ag(I) Complexation : Forms [Ag(L)₂]⁺ species with linear coordination geometry.
-
Ru(II) Catalysts : Acts as a spectator ligand in transfer hydrogenation.
Stability and Reaction Considerations
| Factor | Impact on Reactivity |
|---|---|
| Electron-withdrawing CN | Enhances pyridine’s electrophilicity |
| Steric hindrance | Limits EAS at crowded positions |
| Methoxy donor strength | Moderates metal coordination capacity |
Scientific Research Applications
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chloropyridine-Acrylic Acid/Amide Derivatives
Compounds 10d , 10e (), and 11i () share the 2-chloropyridin-4-yl group but differ in functionalization:
- Structural Insights :
- The acrylic acid/amide linker introduces conformational flexibility, enabling hydrogen bonding (e.g., 10d and 10e exhibit broad OH peaks at δ 12.38 ppm) .
- Substituents on the phenyl ring (e.g., methyl vs. methoxy) significantly affect melting points. For instance, 10d (2,4-dimethyl) has a higher melting point than 10e (4-methoxy), likely due to enhanced crystal packing via hydrophobic interactions .
- The tert-butyl group in 11i lowers the melting point (146–148°C) compared to 10d/10e , reflecting steric hindrance to crystallization .
Methoxybenzonitrile Derivatives
analyzes 4-methoxybenzonitrile , a simpler analog lacking the chloropyridine moiety:
- Electronic Effects: The target compound’s chloropyridine group introduces electron-withdrawing effects, modifying the donor-π-acceptor (D-p-A) system observed in 4-methoxybenzonitrile .
Substituted Benzonitriles with Varied Linkers
- The methoxy linker reduces steric strain compared to direct pyridine-benzonitrile fusion. Lacks the 2-chloro substituent, altering reactivity toward electrophilic substitution.
- (Z)-3-(2-(5-Bromo-1H-indol-3-yl)-2-cyanovinyl)-4-methoxybenzonitrile : Features a cyano vinyl and bromoindole group, enabling π-stacking and biological activity (e.g., endometriosis treatment). Demonstrates how structural expansion (e.g., indole addition) diversifies applications compared to simpler benzonitriles.
Key Research Findings and Trends
Substituent Impact :
- Electron-donating groups (e.g., methoxy) increase solubility but reduce thermal stability.
- Chlorine and pyridine enhance electrophilic substitution resistance and NLO properties .
Synthetic Yields :
- Acrylic acid derivatives (10d , 10e ) achieve higher yields (68–85%) than acrylamides (11i , 53%), likely due to steric challenges in amidation .
Biological Activity
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a chloropyridine moiety and a methoxybenzonitrile group, which may contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity and Efficacy
Antimicrobial Activity : Preliminary studies suggest that compounds similar to 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile exhibit antimicrobial properties. For instance, derivatives with pyridine rings have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile | Antimicrobial | TBD | |
| Pyridine Derivative A | Antitubercular | 4.9 | |
| Pyridine Derivative B | Antifungal | <10 |
Case Studies
- Antitubercular Activity : A study identified a series of trifluoromethyl pyrimidinone compounds that demonstrated significant antitubercular activity. Although not directly tested, the structural similarities suggest that 3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile could exhibit comparable effects against Mycobacterium tuberculosis due to its heterocyclic nature and potential for modification to enhance efficacy .
- Cytotoxicity Assessments : In vitro assays have shown that some pyridine-containing compounds possess cytotoxic effects against cancer cell lines (e.g., HepG2). The selectivity and potency of these compounds are critical for therapeutic applications. Ongoing research aims to optimize the balance between antimicrobial efficacy and cytotoxicity .
Research Findings
Recent findings indicate that structural modifications in similar compounds can lead to enhanced biological activities:
- Substitution Patterns : Variations in substitution on the pyridine ring can significantly affect both potency and selectivity.
- Metabolic Stability : Enhancements in metabolic stability are crucial for improving the pharmacokinetic profiles of such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
